3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
This compound is a pyridazine derivative featuring a piperazine ring substituted with a 5-methyl-1,3,4-thiadiazole group at the 4-position and a 3-methylpyrazole moiety at the 6-position. Its molecular complexity arises from the integration of heterocyclic systems, which influence electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
2-methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-11-5-6-23(20-11)14-4-3-13(17-18-14)21-7-9-22(10-8-21)15-19-16-12(2)24-15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWUKDRKNRYMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine derivatives . The pyrazole and pyridazine rings are synthesized using standard methods involving the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Solvents: Ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The piperazine and pyrazole rings may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of 1,3,4-thiadiazole and pyrazole substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Pharmacological Comparisons
*Molecular weights estimated from analogs in [8], [10].
Key Observations:
Thiadiazole vs. Sulfonyl-containing analogs (e.g., compound in [4]) exhibit higher molecular weights (~418 g/mol), which could impact bioavailability.
Pyrazole Substitutions :
- The 3-methylpyrazole in the target compound is less sterically hindered than the 3,4,5-trimethylpyrazole in [9], possibly favoring better solubility and metabolic clearance.
- Trimethylpyrazole derivatives (e.g., [9]) show increased molecular bulk, which might improve target affinity but reduce aqueous solubility.
Pharmacological and Physicochemical Insights
- SCD-1 Inhibition Potential: The compound’s thiadiazole-piperazine scaffold aligns with known SCD-1 inhibitors (e.g., compound in [1] with a 5-fluorophenoxy-piperidine group), which reduce triglyceride accumulation in hepatic models .
- Metabolic Stability: Thiadiazole rings are less prone to oxidative metabolism compared to oxadiazoles, as seen in the SCD-1 inhibitor 3-[4-(2-chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine .
- Solubility Challenges : The target compound’s logP (estimated >3) suggests moderate lipophilicity, similar to analogs in [8] and [10]. This may necessitate formulation adjustments for in vivo efficacy.
Biological Activity
The compound 3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic organic molecule that combines the pharmacologically significant moieties of thiadiazole, piperazine, and pyrazole. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound features a complex structure that includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Piperazine moiety : Common in many pharmaceuticals, enhancing solubility and bioavailability.
- Pyrazole component : Associated with various medicinal properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles and pyrazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains, including E. coli and Candida albicans .
- The incorporation of piperazine enhances the antibacterial activity due to improved membrane penetration and receptor binding .
Anticancer Potential
Recent studies have highlighted the anticancer activities of pyrazole derivatives. For example:
- Pyrazoles have demonstrated efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- The specific compound under consideration may exhibit similar properties due to its structural analogies with known anticancer agents.
Anti-inflammatory Effects
Thiadiazole derivatives are recognized for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The thiadiazole moiety can interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The piperazine structure may enhance binding to neurotransmitter receptors or other biological targets.
- Cellular Uptake : The overall lipophilicity of the compound may facilitate its uptake into cells, enhancing its efficacy.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
